molecular formula C26H20N2O4 B3869481 4-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}phenyl 1-naphthoate

4-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}phenyl 1-naphthoate

Cat. No. B3869481
M. Wt: 424.4 g/mol
InChI Key: RWENPGWEGKHKDY-WPWMEQJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}phenyl 1-naphthoate, also known as HAPN, is a synthetic compound that has been widely studied for its potential applications in the field of medicine. This compound has shown promising results in various scientific research studies, particularly in the areas of cancer treatment and drug development.

Mechanism of Action

The anti-cancer activity of 4-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}phenyl 1-naphthoate is believed to be due to its ability to inhibit the activity of an enzyme called topoisomerase II, which is essential for DNA replication and cell division. 4-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}phenyl 1-naphthoate binds to the DNA-topoisomerase II complex, preventing the enzyme from carrying out its function and leading to the death of cancer cells.
Biochemical and Physiological Effects
4-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}phenyl 1-naphthoate has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, 4-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}phenyl 1-naphthoate has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}phenyl 1-naphthoate in lab experiments is its high potency and selectivity towards cancer cells. However, one of the limitations is that 4-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}phenyl 1-naphthoate is a synthetic compound, which can make it difficult to produce in large quantities. Additionally, the complex synthesis method may limit its widespread use in research studies.

Future Directions

There are several future directions for research on 4-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}phenyl 1-naphthoate. One potential area of study is the development of 4-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}phenyl 1-naphthoate-based drugs for cancer treatment. Another area of research is the investigation of 4-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}phenyl 1-naphthoate's potential as an anti-inflammatory and antioxidant agent. Additionally, further studies are needed to explore the full range of 4-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}phenyl 1-naphthoate's biochemical and physiological effects.

Scientific Research Applications

4-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}phenyl 1-naphthoate has been extensively studied for its potential applications in cancer treatment. Research studies have shown that 4-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}phenyl 1-naphthoate has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce cancer cell death through apoptosis and inhibit cancer cell proliferation by blocking the cell cycle.

properties

IUPAC Name

[4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O4/c29-24(20-8-2-1-3-9-20)25(30)28-27-17-18-13-15-21(16-14-18)32-26(31)23-12-6-10-19-7-4-5-11-22(19)23/h1-17,24,29H,(H,28,30)/b27-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWENPGWEGKHKDY-WPWMEQJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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